Product packaging for Fmoc-L-Tyr(propargyl)-OH(Cat. No.:CAS No. 1204595-05-0)

Fmoc-L-Tyr(propargyl)-OH

Cat. No.: B1445855
CAS No.: 1204595-05-0
M. Wt: 441.5 g/mol
InChI Key: COXQVDBEMQQDOE-VWLOTQADSA-N
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Description

Significance of Fmoc-L-Tyr(propargyl)-OH as a Versatile Building Block in Modern Chemical Biology

The utility of this compound stems from its capacity to introduce a reactive alkyne handle into a specific position within a peptide sequence. chemimpex.com This makes it a highly valuable building block in the fields of medicinal chemistry, biochemistry, and materials science. chemimpex.com Its incorporation into peptides allows for post-synthetic modifications, enabling the creation of complex biomolecules and targeted therapeutics. chemimpex.comchemimpex.com

Researchers utilize this compound in a variety of applications:

Peptide Synthesis : It is a key component in solid-phase peptide synthesis (SPPS) for creating peptides with unique functionalities that are not naturally occurring. chemimpex.com

Drug Development : The compound facilitates the design of novel drug candidates. For instance, it has been used as a reagent to synthesize a library of tyrosine-modified analogs of an α4β7 integrin inhibitor. chemicalbook.comusbio.net

Bioconjugation : The propargyl group is essential for "click chemistry" reactions, which are used to attach other molecules, such as labels, polymers, or drug payloads, to the peptide. chemimpex.comchemimpex.com

Materials Science : The unique properties of this compound are leveraged in the development of functional materials like sensors and specialized drug delivery systems. chemimpex.com

Role of the Fmoc Protecting Group in Facilitating Peptide Synthesis Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the N-α-amino group of the amino acid. wikipedia.orgpublish.csiro.aulgcstandards.com Its role is critical in modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgamericanpeptidesociety.org The Fmoc group prevents the amine from participating in unwanted side reactions during the formation of peptide bonds. americanpeptidesociety.orgyoutube.com

Key attributes of the Fmoc group include:

Base Lability : The Fmoc group is stable under acidic conditions but is readily and rapidly removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection condition is a major advantage as it does not damage the growing peptide chain or the acid-labile protecting groups often used on amino acid side chains. wikipedia.orgamericanpeptidesociety.org

Orthogonality : Its removal condition is orthogonal to the final cleavage of the peptide from the resin support, which is typically done with a strong acid like trifluoroacetic acid (TFA). lgcstandards.com This selectivity is fundamental to the success of the synthesis.

Reaction Monitoring : The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. wikipedia.orgyoutube.com This property allows for the real-time, quantitative monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. wikipedia.org

The development of the Fmoc group by Atherton and Sheppard in the 1970s was a landmark achievement in peptide chemistry, offering a milder and more versatile alternative to the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. publish.csiro.aulgcstandards.comamericanpeptidesociety.org

Fundamental Contributions of the Propargyl Moiety to Bioorthogonal Functionalization and Conjugation Chemistry

The propargyl group, a terminal alkyne, is the key to the bioorthogonal reactivity of this compound. chemimpex.com Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. acs.org The alkyne functionality of the propargyl group is an ideal handle for such reactions because it is small, stable, and generally absent from biological systems. acs.org

The primary bioorthogonal reaction involving the propargyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction joins the propargyl group with an azide-containing molecule to form a highly stable triazole ring. The CuAAC reaction is prized for its high efficiency, selectivity, and biocompatibility. This has made the propargyl group indispensable for:

Protein and Nucleic Acid Labeling : Attaching fluorescent dyes or affinity tags to biomolecules for imaging and purification.

Drug Target Identification : Linking potential drug molecules to targets within a complex biological milieu.

Creating Bioconjugates : Forming stable linkages between peptides and other entities like PEG chains for improved pharmacokinetics. chemimpex.com

Beyond CuAAC, the propargyl group can participate in other coupling reactions, such as the palladium-catalyzed Sonogashira reaction, further expanding its utility in creating modified peptides and complex organic molecules. rsc.orgchempep.com

Table 2: Key Bioorthogonal Reactions Involving the Propargyl Group

Reaction Name Reactants Catalyst/Conditions Product Linkage Key Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl (alkyne) + Azide (B81097) Copper(I) source (e.g., CuSO₄/sodium ascorbate) 1,2,3-Triazole High efficiency, high selectivity, stable product, cornerstone of "click chemistry".
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Propargyl (alkyne) + Strained Cycloalkyne (e.g., DIBO, BCN) None (metal-free) 1,2,3-Triazole Avoids copper toxicity, useful for live-cell imaging. researchgate.net
Sonogashira Coupling Propargyl (alkyne) + Aryl/Vinyl Halide Palladium complex and Copper(I) co-catalyst C-C bond Forms carbon-carbon bonds, useful for synthesizing complex organic molecules. rsc.org, chempep.com

| Radical-mediated Thiol-Yne Reaction | Propargyl (alkyne) + Thiol | UV light or radical initiator (e.g., AIBN) | Thioether | Reacts with cysteine residues in peptides. |

Historical Context and Evolution of O-Alkylated Tyrosine Derivatives in Chemical Research

The development of O-alkylated tyrosine derivatives like this compound is built upon a long history of advancements in peptide synthesis and amino acid chemistry. The journey began with the need to selectively protect the various reactive groups on an amino acid during peptide bond formation. publish.csiro.au

The first major breakthrough was the introduction of the carbobenzoxy (Z) group in 1932. publish.csiro.au This was followed by the development of the acid-labile tert-butyloxycarbonyl (Boc) group, which became a cornerstone of R. B. Merrifield's revolutionary solid-phase peptide synthesis (SPPS) in the 1960s. publish.csiro.au The subsequent introduction of the base-labile Fmoc group in the 1970s provided a milder, orthogonal strategy that is now dominant in the field. publish.csiro.aulgcstandards.com

While N-terminal protection was the primary focus, methods for modifying amino acid side chains evolved in parallel. For tyrosine, its phenolic hydroxyl group presented both a challenge for unwanted reactions and an opportunity for introducing new functionalities. Early work focused on protecting this group, but chemists soon recognized its potential for modification. A simplified method for the O-alkylation of N-protected tyrosines was reported in 1983, providing a more direct chemical route to derivatives. acs.org

The rise of bioorthogonal chemistry in the late 1990s and early 2000s dramatically increased the demand for amino acids with specific reactive handles. acs.org This spurred the development of tyrosine derivatives bearing functional groups like alkynes (propargyl) and alkenes. rsc.org The synthesis of this compound represents the convergence of these historical threads: the sophisticated Fmoc-based SPPS strategy combined with the targeted installation of a bioorthogonal propargyl group on the tyrosine side chain. More recent developments even include enzymatic approaches to synthesize non-natural tyrosine derivatives, offering "green" and highly efficient alternatives to multi-step chemical syntheses. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23NO5 B1445855 Fmoc-L-Tyr(propargyl)-OH CAS No. 1204595-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXQVDBEMQQDOE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc L Tyr Propargyl Oh and Its Peptide Conjugates

Strategies for the Regioselective O-Propargylation of L-Tyrosine Residues

The critical step in synthesizing Fmoc-L-Tyr(propargyl)-OH is the selective introduction of the propargyl group onto the phenolic oxygen of L-tyrosine. This requires careful selection of reaction conditions and protecting group strategies to avoid undesired side reactions at the α-amino and α-carboxyl groups.

Direct Alkylation Methods and Optimization Protocols

Direct O-alkylation of tyrosine is a straightforward approach for introducing the propargyl group. This method typically involves the reaction of a suitably protected tyrosine derivative with a propargyl halide, such as propargyl bromide, under basic conditions. To achieve regioselectivity, the α-amino and α-carboxyl groups of tyrosine must be protected beforehand.

The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), which facilitates the SN2 reaction. A strong base is required to deprotonate the phenolic hydroxyl group, rendering it nucleophilic. google.com Common bases include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). Optimization of this protocol involves careful control over temperature and stoichiometry. For instance, using at least two equivalents of a base like sodium hydroxide per mole of tyrosine in DMSO at temperatures around 70-75°C has been shown to produce high yields of O-alkylated tyrosine. google.com The major by-product can be the ester of O-alkyltyrosine, resulting from dialkylation, which can be minimized through precise control of reaction conditions. google.com

Table 1: Representative Conditions for Direct O-Propargylation of Tyrosine

Parameter Condition Purpose Source
Starting Material N-protected, C-protected L-Tyrosine Prevents N- and C-alkylation N/A
Solvent Dimethyl sulfoxide (DMSO) Facilitates SN2 reaction google.com
Reagent Propargyl bromide Propargyl group source google.com
Base Sodium Hydroxide (NaOH) Deprotonates phenolic hydroxyl google.com

| Temperature | ~70-75 °C | Promotes reaction rate | google.com |

Application of the Nicholas Reaction for Propargyl Group Introduction

An alternative, milder method for propargylation is the Nicholas reaction. wikipedia.org This reaction utilizes a dicobalt hexacarbonyl-stabilized propargylic cation, which is significantly more stable than its uncomplexed counterpart and less prone to side reactions like allene (B1206475) formation. wikipedia.orgresearchgate.net The reaction proceeds under acidic conditions, making it suitable for base-sensitive substrates. nih.govacs.org

The process begins with the complexation of a propargyl alcohol with dicobalt octacarbonyl. wikipedia.org Treatment with a Lewis acid, such as boron trifluoride etherate (BF3•OEt2), generates the stable propargylic cation. nih.govacs.org This electrophile then reacts with the nucleophilic phenolic oxygen of a protected tyrosine derivative, such as N-Boc-L-tyrosine methyl ester. nih.govacs.org A final oxidative decomplexation step, often using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate, removes the cobalt moiety to reveal the O-propargylated tyrosine derivative. uwindsor.ca Studies have shown that reacting N-Boc-L-tyrosine methyl ester with the cobalt-complexed propargyl alcohol can yield the desired product in moderate yields (e.g., 45-57%). nih.govacs.org

Orthogonal Protecting Group Strategies in Precursor Synthesis

To ensure the regioselective O-propargylation of L-tyrosine, an orthogonal protecting group strategy is essential. biosynth.com This means that the protecting groups for the α-amino and α-carboxyl functions must be stable under the conditions of O-propargylation but removable without affecting the newly installed propargyl ether or other protecting groups. biosynth.comiris-biotech.de

In the context of synthesizing the this compound precursor, a common strategy involves:

Protection of the α-amino group: The tert-butyloxycarbonyl (Boc) group is frequently used. It is stable to the basic conditions of direct alkylation and the acidic conditions of the Nicholas reaction but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA) at a later stage.

Protection of the α-carboxyl group: The carboxyl group is typically converted to a simple ester, such as a methyl or benzyl (B1604629) ester. These esters are stable during the propargylation step. The methyl ester can be saponified under basic conditions, while the benzyl ester can be removed by hydrogenolysis.

After successful O-propargylation of the doubly protected tyrosine, the carboxyl protecting group is removed first. Then, the Boc group on the α-amino group is cleaved, and the amine is reprotected with the fluorenylmethyloxycarbonyl (Fmoc) group to yield the final this compound building block, ready for peptide synthesis. peptide.com

Synthesis of this compound-Containing Peptides

Once synthesized, this compound can be incorporated into peptide sequences using standard synthesis methodologies. The propargyl group is robust and compatible with the most common peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations for Modified Amino Acids

The most widely used method for peptide synthesis is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. nih.govbachem.comluxembourg-bio.com This approach involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. beilstein-journals.org The propargyl group on the tyrosine side chain is completely stable to the repetitive treatments with piperidine (B6355638) (a base used for Fmoc group removal) and the final cleavage from the resin using strong acid (typically TFA), which also removes side-chain protecting groups like t-butyl (tBu). iris-biotech.denih.gov

The incorporation of this compound follows the standard SPPS cycle:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edu

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved dibenzofulvene-piperidine adduct. bachem.com

Coupling: A solution containing an excess of this compound and coupling reagents (e.g., HBTU/HOBt or HATU with a tertiary amine base like DIPEA) is added to the resin to form the new peptide bond.

Washing: The resin is washed again to remove excess reagents and by-products. bachem.com

This cycle is repeated for each amino acid in the sequence. beilstein-journals.org No special adaptations are generally required for the coupling step of this compound, as its reactivity is comparable to that of other standard Fmoc-amino acids.

Table 2: Standard Fmoc-SPPS Cycle for Incorporating Modified Amino Acids

Step Reagents/Solvents Purpose Source
1. Deprotection 20% Piperidine in DMF Removes Nα-Fmoc group uci.edu
2. Washing DMF, Dichloromethane (DCM) Removes deprotection reagents bachem.com
3. Coupling Fmoc-AA, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in DMF Forms the peptide bond luxembourg-bio.com
4. Washing DMF, DCM Removes excess reagents and by-products bachem.com

Solution-Phase Peptide Synthesis Approaches Utilizing Propargyl Esters

While less common for long peptides, solution-phase synthesis remains a powerful tool, particularly for the synthesis of short peptide fragments or for large-scale production. ekb.egyoutube.com In this approach, protected amino acids or peptide segments are coupled in a suitable organic solvent. The propargyl ether on the tyrosine side chain is stable to the common coupling and deprotection conditions used in solution-phase synthesis. nih.govresearchgate.net

The synthesis strategy involves the stepwise coupling of the this compound building block with another amino acid ester. After the coupling reaction, the Fmoc group is removed (e.g., with piperidine), and the resulting dipeptide can be coupled to the next Fmoc-amino acid. Alternatively, the carboxyl group of the dipeptide can be deprotected for coupling with another amino acid ester. The use of propargyl esters as a temporary protecting group for the C-terminus has also been explored, demonstrating the stability of the propargyl moiety under various coupling and deprotection conditions used in solution-phase strategies. nih.govresearchgate.net

Microwave-Assisted Peptide Synthesis for Enhanced Coupling Efficiency

The integration of microwave energy into solid-phase peptide synthesis (SPPS) has revolutionized the field by dramatically accelerating reaction times and improving the quality of synthesized peptides. iris-biotech.deresearchgate.net When incorporating specialized amino acids like this compound, microwave-assisted peptide synthesis (MW-SPPS) offers significant advantages over conventional room-temperature methods.

Microwave irradiation uniformly and rapidly heats the reaction system, which enhances the kinetics of both the coupling and Fmoc-deprotection steps. bachem.com This acceleration is particularly beneficial for overcoming the steric hindrance that can be associated with complex or bulky amino acid derivatives. For instance, coupling cycles that might take hours using traditional SPPS can often be completed in a matter of minutes with microwave assistance. researchgate.net This rapid synthesis cycle not only increases throughput but also minimizes the exposure of the growing peptide chain to potentially harmful chemical conditions, thereby reducing the accumulation of side products.

Research has demonstrated that MW-SPPS can lead to higher crude peptide purity. By optimizing reaction conditions through precise control of microwave power and temperature, side reactions such as racemization and aspartimide formation can be significantly suppressed. bachem.com The enhanced coupling efficiency afforded by microwave heating can also reduce the required excess of expensive building blocks like this compound, making the process more cost-effective. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted SPPS

ParameterConventional SPPSMicrowave-Assisted SPPS (MW-SPPS)
Coupling Time 1-2 hours5-10 minutes
Deprotection Time 15-30 minutes3-5 minutes
Overall Synthesis Time Hours to DaysMinutes to Hours
Coupling Efficiency Variable, can be low for difficult sequencesGenerally high, even for sterically hindered residues
Crude Purity Moderate to HighHigh to Very High
Byproduct Formation Higher potential for aggregation and side reactionsMinimized due to shorter reaction times

Methodologies for Minimizing Side Reactions During Peptide Elongation

One common side reaction is diketopiperazine (DKP) formation , which occurs at the dipeptide stage. After the removal of the Fmoc group from the second amino acid, the free N-terminal amine can attack the ester linkage anchoring the peptide to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly prevalent with C-terminal proline residues but can occur with other amino acids. To mitigate this, the third amino acid should be coupled rapidly after the deprotection of the second, a process significantly aided by the accelerated reaction times of MW-SPPS.

Racemization , the loss of stereochemical integrity at the α-carbon, is another concern, especially during the activation step. The choice of coupling reagent and additives is critical. Uronium/aminium-based reagents such as HCTU and HATU, often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA), are highly efficient but must be used judiciously to avoid base-catalyzed epimerization. The use of additives like ethyl cyanohydroxyiminoacetate (Oxyma) can help suppress this side reaction.

The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation by cationic species generated during synthesis, particularly during the final trifluoroacetic acid (TFA)-mediated cleavage step. While the propargyl group of Tyr(propargyl) is not inherently reactive under these conditions, scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) must be included in the cleavage cocktail to protect sensitive residues like tryptophan and methionine.

Finally, incomplete Fmoc deprotection or coupling can lead to deletion sequences, which are often difficult to separate from the target peptide. Monitoring reaction completion using tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) is crucial. If a coupling reaction is sluggish, a second coupling (double coupling) or the use of a more potent coupling agent may be necessary to ensure the complete addition of the amino acid.

Derivatization Strategies for this compound within Peptides

The primary utility of incorporating this compound into a peptide sequence is to leverage its terminal alkyne for subsequent chemical modifications. The propargyl group acts as a versatile handle for a range of bioorthogonal reactions.

Post-Synthetic Modification Techniques and Chemoselective Reactions

The terminal alkyne of the propargyl group is an ideal functional group for post-synthetic modifications due to its relative inertness in biological systems and its specific reactivity in certain catalyzed reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of click chemistry. iris-biotech.de

This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the alkyne-modified peptide with a molecule bearing an azide (B81097) group. The reaction is highly efficient, chemoselective, and can be performed in aqueous conditions, making it suitable for modifying complex biomolecules. peptide.com This strategy allows for the site-specific conjugation of a wide array of functionalities to the peptide, including:

Fluorophores and Quenchers: For creating fluorescent probes to study peptide localization and interactions.

PEG Moieties (PEGylation): To improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides. bachem.com

Biotin (B1667282) Tags: For affinity purification and detection.

Radiolabels: For use in PET imaging or other radiolabeling applications. bachem.combachem.com

Small Molecule Drugs: To create peptide-drug conjugates for targeted delivery.

In cases where the copper catalyst may be cytotoxic or could damage the biomolecule, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. bachem.combachem.com This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., DIBO, BCN) instead of a simple terminal alkyne. While this requires the synthesis of a more complex azide partner, it proceeds readily without a metal catalyst.

Beyond click chemistry, the terminal alkyne can also participate in other chemoselective reactions, such as the Sonogashira coupling , which forms a carbon-carbon bond with a vinyl or aryl halide, although this is less commonly used for peptide bioconjugation than CuAAC. peptide.com

Incorporation into Branched and Complex Peptide Architectures

The ability to selectively modify the propargyl group makes this compound a valuable tool for constructing non-linear and complex peptide structures. This allows for the creation of architectures that can mimic natural protein scaffolds or introduce novel structural constraints.

One key application is in the synthesis of stapled peptides . These are peptides constrained into a specific conformation, often an α-helix, by a synthetic brace. By incorporating Tyr(propargyl) and an azide-containing amino acid (such as azidonorleucine) at appropriate positions (e.g., i and i+4 or i and i+7), an intramolecular CuAAC reaction can be used to form a stable triazole bridge, locking the peptide into a helical structure. peptide.compeptide.com This can enhance the peptide's binding affinity, metabolic stability, and cell permeability.

Similarly, the propargyl group can be used for peptide cyclization . A peptide containing Tyr(propargyl) can be cyclized head-to-tail by reacting it with an N-terminal azide or side-chain-to-side-chain by reacting with another side chain containing an azide. bachem.comresearchgate.net This is a powerful method for creating conformationally restrained peptides with improved biological activity.

Furthermore, the propargyl handle facilitates the creation of dendrimeric or branched peptides . A core peptide containing one or more Tyr(propargyl) residues can be decorated with azide-functionalized peptide fragments via CuAAC, leading to multimeric structures that can present multiple copies of a binding epitope, a strategy known to enhance avidity. bachem.combachem.com

Integration of Fmoc L Tyr Propargyl Oh in Peptide and Protein Chemical Modification

Site-Specific Peptide Functionalization and Labeling

The ability to introduce specific modifications at defined positions within a peptide sequence is fundamental for creating novel therapeutic agents, diagnostic tools, and research probes. Fmoc-L-Tyr(propargyl)-OH is instrumental in this regard, enabling precise control over the placement of a reactive alkyne functionality.

The primary application of this compound is its use in standard Fmoc-based solid-phase peptide synthesis to introduce a propargyl group at a specific tyrosine residue within a peptide chain. chemimpex.com The alkyne functional group is relatively stable and does not interfere with the standard procedures of peptide synthesis. Once the peptide is synthesized and the alkyne is in place, it becomes a versatile tag for post-synthetic modifications.

This alkyne handle is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." iris-biotech.de This reaction is known for its high efficiency, selectivity, and biocompatibility, allowing the peptide to be conjugated with a wide array of molecules, such as fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG), provided they bear a complementary azide (B81097) group. iris-biotech.denih.gov The reaction proceeds rapidly and cleanly under mild conditions, making it a powerful tool for peptide labeling and functionalization. iris-biotech.de

Table 1: Applications of the Alkyne Tag Introduced by this compound

ApplicationDescriptionReaction Type
Fluorescent Labeling Attachment of fluorescent dyes for imaging and tracking studies.Click Chemistry (CuAAC)
Bioconjugation Conjugation to other biomolecules, such as proteins or nucleic acids.Click Chemistry (CuAAC)
PEGylation Attachment of polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.Click Chemistry (CuAAC)
Drug Delivery Linking the peptide to drug molecules for targeted delivery systems. chemimpex.comClick Chemistry (CuAAC)
Material Science Immobilization of peptides onto surfaces for the development of functional materials. chemimpex.comClick Chemistry (CuAAC)

While the primary use of this compound is for side-chain modification, the principles of bioconjugation extend to other parts of the peptide, most notably the N-terminus. The N-terminal α-amine is a common target for modification due to its distinct pKa value compared to the ε-amine of lysine (B10760008), allowing for selective reactions under controlled pH conditions. nih.gov

However, the incorporation of this compound provides a specific and orthogonal handle on the tyrosine side chain. This allows for dual functionalization strategies where the N-terminus and the propargylated tyrosine side chain can be modified with different molecules using distinct, non-interfering chemical reactions. This orthogonality is a significant advantage in constructing complex peptide-based architectures. The alkyne on the tyrosine side chain can be selectively targeted with an azide-containing molecule via click chemistry, while the N-terminus could be modified using, for example, an N-hydroxysuccinimide (NHS) ester. nih.gov This approach enables the creation of multifunctional peptides for advanced applications in diagnostics and therapeutics. nih.gov

Cyclic Peptide Synthesis Employing Propargylated Tyrosine

Cyclic peptides often exhibit enhanced stability, higher binding affinity, and improved cell permeability compared to their linear counterparts, making them attractive therapeutic candidates. nih.govuni-kiel.de The propargyl group of tyrosine can be directly involved in novel and efficient ring-closing strategies.

A highly efficient method for the macrocyclization of peptides involves the use of a gold(I) catalyst to activate the propargyl group. iucc.ac.ilbgu.ac.il This strategy has been successfully applied to a wide variety of unprotected peptides, demonstrating its broad scope and utility. bgu.ac.ilacs.org

The mechanism proceeds through the activation of the propargyl alkyne by the gold(I) complex. acs.org This activation makes the alkyne susceptible to nucleophilic attack. In the context of peptide cyclization, the N-terminal amine of the same peptide acts as the nucleophile, attacking the activated alkyne. iucc.ac.ilbgu.ac.il This intramolecular reaction leads to the formation of a new bond and the closure of the peptide backbone into a macrocycle. acs.org The process is remarkably fast, often completing within minutes under mild conditions, and produces high yields of the desired cyclic peptide. iucc.ac.ilbgu.ac.il One reported method generates an imine linkage upon cyclization, which can be subsequently reduced to a more stable amine if desired. acs.orgbgu.ac.il

Table 2: Features of Gold(I)-Mediated Peptide Cyclization

FeatureDescriptionReference
Catalyst Gold(I) organometallic complex iucc.ac.ilbgu.ac.il
Reaction Rate Rapid, often within 20-60 minutes iucc.ac.ilacs.org
Conditions Mild, typically at room temperature iucc.ac.il
Yields High, up to 94% reported acs.org
Scope Tolerates a wide variety of peptide sequences and lengths bgu.ac.ilacs.org
Selectivity Chemoselective for the propargyl group and N-terminal amine iucc.ac.il

This gold-catalyzed cyclization has been used to produce cyclic peptides that can bind to specific biological targets, such as Lys48-linked ubiquitin chains, demonstrating the practical application of this methodology in generating bioactive molecules. iucc.ac.ilbgu.ac.il

The design of cyclic peptides is a balance between pre-organizing the linear precursor to favor cyclization over oligomerization and achieving the desired final conformation for biological activity. uni-kiel.dersc.org Incorporating turn-inducing elements, such as proline or D-amino acids, into the linear peptide sequence can help it adopt a "U-turn" conformation that brings the reactive ends into proximity, facilitating the ring-closing reaction. uni-kiel.de

The strategy of using this compound for cyclization fits well within these principles. The placement of the propargylated tyrosine and the N-terminal residue at appropriate positions (e.g., i and i+4 or similar spacings) can constrain the peptide backbone, promoting an efficient cyclization event. nih.gov Unlike methods such as ring-closing metathesis (RCM) which require two terminal alkene-bearing residues, the gold-mediated approach utilizes the single propargyl group and the peptide's own N-terminus. nih.govnih.gov This simplifies the design of the linear precursor. The resulting macrocycle has a defined structure that restricts the conformational freedom of the peptide, which can lock it into its bioactive shape and improve its resistance to enzymatic degradation. nih.gov

Protein Modification and Labeling via this compound Integration

The strategies developed for peptides can be extended to proteins, where site-specific modification is crucial for understanding protein function and developing new biotherapeutics. nih.gov While this compound is used in chemical peptide synthesis, the resulting propargylated peptides or similar unnatural amino acids can be incorporated into larger proteins, often through techniques like native chemical ligation or recombinant expression systems that allow for the genetic encoding of unnatural amino acids. nih.govresearchgate.net

Once a protein contains a propargylated tyrosine at a specific site, the alkyne handle serves as a bioorthogonal point of attachment. researchgate.net This enables the precise labeling of the protein with various probes without altering the native structure or function. nih.gov For instance, fluorescent dyes can be attached for imaging cellular localization, or biotin can be conjugated for affinity purification and detection. researchgate.net This method of targeting tyrosine for modification is a powerful alternative to more conventional strategies that target cysteine or lysine residues, as it expands the toolkit for creating well-defined protein conjugates for research, diagnostics, and therapeutic applications like antibody-drug conjugates. nih.govbohrium.com

Residue-Specific Incorporation of Noncanonical Amino Acids into Proteins

Residue-specific incorporation is a technique that enables the global replacement of a particular canonical amino acid with a noncanonical amino acid (ncAA) analog throughout a protein's entire sequence. springernature.comcaltech.edu In the context of propargyl-tyrosine, this method would involve substituting all tyrosine residues within a target protein with O-propargyl-L-tyrosine.

This is typically achieved in vivo by using an auxotrophic host strain of Escherichia coli that cannot synthesize the natural amino acid (e.g., tyrosine). rsc.org The growth medium for this strain is depleted of the natural amino acid and supplemented with the desired analog, in this case, O-propargyl-L-tyrosine. The cell's translational machinery then incorporates the analog at every codon corresponding to tyrosine during protein synthesis. springernature.com

A key challenge in this approach is the fidelity of the native aminoacyl-tRNA synthetases (aaRSs). The success of residue-specific incorporation hinges on the ability of the endogenous tyrosyl-tRNA synthetase (TyrRS) to recognize and charge its cognate tRNA with the supplied analog. rsc.org Fortunately, the TyrRS often exhibits a degree of promiscuity, allowing it to accept analogs with modifications to the side chain, such as O-propargyl-L-tyrosine. Research has demonstrated the development of cellular systems for the in vivo biosynthesis of various tyrosine analogs from common phenol (B47542) derivatives and their subsequent incorporation into target proteins, resulting in enhanced enzymatic properties like thermostability. rsc.org

This approach provides a straightforward method to introduce a large number of functional handles (alkynes) into a protein, creating a high density of sites for subsequent modification. caltech.edu

FeatureDescription
Methodology Global replacement of all instances of a specific natural amino acid (e.g., Tyrosine) with a noncanonical analog (e.g., O-propargyl-L-tyrosine).
Typical System Use of an auxotrophic E. coli strain unable to synthesize the target amino acid. The growth medium is supplemented with the noncanonical analog. rsc.org
Key Cellular Machinery Relies on the endogenous aminoacyl-tRNA synthetase (e.g., Tyrosyl-tRNA synthetase) to recognize and process the analog. rsc.org
Primary Advantage Allows for the introduction of a high density of functional groups (alkynes) throughout the protein structure.
Primary Limitation Lack of site-specificity; modification occurs at every target residue, which can potentially disrupt protein structure or function.

Site-Specific Genetic Encoding Approaches for Modified Tyrosine

For applications requiring more precise control over the location of modification, site-specific incorporation is the preferred method. This is achieved by expanding the genetic code of an organism, typically E. coli, to assign a unique codon to the noncanonical amino acid. nih.govresearchgate.net The most common strategy involves repurposing a nonsense or "stop" codon, such as the amber codon (UAG), to encode the ncAA.

This system requires two key engineered components:

An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired ncAA (e.g., O-propargyl-L-tyrosine, also referred to as p-propargyloxyphenylalanine or pPa) but does not recognize any of the 20 canonical amino acids. nih.gov

An orthogonal transfer RNA (tRNA) , often a suppressor tRNA, that is recognized by the engineered aaRS and has an anticodon that reads the repurposed codon (e.g., CUA for the UAG codon), but is not recognized by any of the host's endogenous aaRSs.

When these components are expressed in a host cell along with the target gene containing a UAG codon at the desired position, the engineered aaRS charges the orthogonal tRNA with O-propargyl-L-tyrosine. nih.gov During translation, this charged tRNA delivers the ncAA to the ribosome in response to the UAG codon, resulting in a protein with a single, precisely placed propargyl group. acs.orgnih.gov This approach has been successfully used to incorporate pPa into proteins both in vivo and in cell-free protein synthesis systems, with the latter overcoming issues of low cellular uptake of the ncAA and achieving significantly higher yields. acs.orgnih.gov

Components for Site-Specific Genetic Encoding of O-propargyl-L-tyrosine

ComponentFunctionExample System
Host Organism Provides the core translational machinery.E. coli (e.g., Origami B strain) nih.gov
Target Gene The gene for the protein of interest, modified to include a unique codon (e.g., TAG amber stop codon) at the desired incorporation site.pET21a vector containing the gene of interest. nih.gov
Orthogonal aaRS/tRNA Pair Specifically incorporates the noncanonical amino acid in response to the unique codon.Plasmid (e.g., pDule2-CNF) expressing an amber-suppressing tyrosyl tRNA synthetase and its cognate tRNA. nih.gov
Noncanonical Amino Acid The modified amino acid supplied in the growth medium.O-propargyl-L-tyrosine (propargyl tyrosine) nih.gov

Non-Enzymatic Covalent Protein Labeling Strategies

An alternative to incorporating modified amino acids during protein synthesis is to perform a chemical modification on the native, fully formed protein. Non-enzymatic covalent labeling strategies can be designed to target specific amino acid residues based on their unique chemical reactivity. nih.gov Tyrosine is an attractive target for such modifications due to the distinct reactivity of its phenolic side chain. nih.gov

One prominent strategy is the tyrosine-click reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) as tyrosine-selective labeling reagents. nih.govstanford.edu This reaction proceeds under mild, biocompatible conditions and exhibits high chemoselectivity for tyrosine over other nucleophilic amino acids. nih.gov By synthesizing PTAD derivatives that contain a bioorthogonal handle, such as an azide, it is possible to first label the tyrosine residues on a protein and then perform a subsequent click reaction to attach a probe of interest. stanford.edu

Another advanced approach involves recognition-driven labeling, where a synthetic molecular probe is designed to have a recognition site for a specific peptide tag that has been genetically fused to the protein of interest. researchgate.net This recognition event brings a reactive moiety on the probe into close proximity with a target residue on the tag, leading to rapid and highly specific covalent labeling. For example, a probe containing a Zn(II)-bis((dipycolyamino)methyl)tyrosine (Zn(II)-DpaTyr) moiety can selectively bind to an oligo-aspartate tag, facilitating the covalent modification of a nearby residue. researchgate.net While this method does not directly modify the propargyl-tyrosine, it represents a powerful strategy for site-specific labeling that complements the direct incorporation methods.

Comparison of Tyrosine Modification Strategies

StrategyPoint of ModificationKey Reagents/ComponentsSpecificity
Residue-Specific Incorporation Co-translationalAuxotrophic host, ncAA in media rsc.orgAll tyrosine residues are replaced.
Site-Specific Genetic Encoding Co-translationalOrthogonal aaRS/tRNA pair, unique codon (e.g., UAG) nih.govSingle, genetically defined site.
Tyrosine-Click Reaction Post-translationalPTAD derivatives nih.govstanford.eduAll accessible surface tyrosine residues.

Applications of Fmoc L Tyr Propargyl Oh in Bioorthogonal Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Tyr(propargyl)-OH Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, selectivity, and versatility. researchgate.netnih.gov This reaction forms a stable triazole ring from the reaction between an alkyne (provided by the propargyl group of the tyrosine derivative) and an azide-functionalized molecule. researchgate.net This allows for the precise covalent linkage of biomolecules. researchgate.net When incorporated into peptides or proteins, this compound provides a specific site for CuAAC reactions, which can be performed on unprotected peptides due to the high selectivity of the reaction for terminal azides and alkynes. nih.gov

The kinetics of the CuAAC reaction are a key advantage, with the copper(I) catalyst providing a million-fold acceleration, enabling rapid labeling. researchgate.net In some biological applications, such as the labeling of a cell's entire glycome, the reaction can be completed in under five minutes. researchgate.net

For the reaction to proceed efficiently in a biological context, several factors must be optimized:

Catalyst State: The active catalyst is the Cu(I) ion. In biological media, which are typically aqueous and aerobic, Cu(I) can be oxidized to Cu(II). To maintain a sufficient concentration of the active catalyst, a reducing agent, such as sodium L-ascorbate, is commonly added to the reaction mixture. researchgate.netmdpi.com

Reactant Choice: Research indicates that utilizing probes bearing azide (B81097) groups to react with alkyne-modified biomolecules (such as a peptide containing a propargyl-tyrosine residue) often produces cleaner results with fewer side reactions compared to the reverse. nih.gov

Reaction Conditions: The CuAAC reaction is robust and can be performed under a wide range of temperatures and pH levels, adding to its flexibility in various biological experiments. nih.gov

Several classes of ligands have been developed to improve CuAAC performance in biological settings.

LigandKey PropertiesApplication Notes
TBTA (Tris(benzyltriazolylmethyl)amine)First-generation ligand, enhances reaction efficiency. nih.govPoor water solubility limits its application in some biological systems. nih.gov
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Highly water-soluble, effectively stabilizes Cu(I). researchgate.netresearchgate.netA common choice for biocompatible CuAAC on both cell surfaces and intracellularly. researchgate.net
BPS (Bathophenanthrolinedisulfonic acid)Superior water solubility and accelerates CuAAC reactions effectively. nih.govDemonstrates poorer Cu(I) stabilization compared to TBTA. nih.gov
BTTEA / BTTAA Water-soluble ligands.Considered more suitable than TBTA and THPTA for labeling the outer surface of cells. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Chemistry

To circumvent the issue of copper cytotoxicity entirely, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145), which readily reacts with an azide-containing molecule. wikipedia.orgnih.gov While this compound contains a terminal alkyne and is primarily used for CuAAC, the principles of copper-free click chemistry are crucial for applications in sensitive biological environments where copper cannot be tolerated. In such SPAAC strategies, an azide-bearing unnatural amino acid would be incorporated into the biomolecule to react with a cyclooctyne probe.

The reactivity in SPAAC is driven by the ring strain of the cyclooctyne. The design of the cyclooctyne partner dictates the reaction kinetics and stability. Several generations of cyclooctynes have been developed to improve reaction rates and aqueous solubility.

CyclooctyneStructural FeatureReactivity & Properties
OCT First-generation cyclooctyne.Reacts readily with azides under physiological conditions but has poor kinetics and low water solubility. wikipedia.org
ALO (Aryl-less octyne)Developed to improve water solubility over OCT.Still exhibited poor reaction kinetics. wikipedia.org
DIBO (Dibenzocyclooctyne)Fused aromatic rings increase strain.Offers a good balance of reactivity and stability.
BCN (Bicyclononyne)Highly strained bicyclic structure.Exhibits very fast reaction kinetics, making it suitable for labeling low-abundance biomolecules.
DBCO (Dibenzocyclooctyne)A commonly used cyclooctyne derivative.Used in various live-cell imaging applications due to its favorable kinetics and stability. acs.org

The absence of a toxic catalyst makes SPAAC an ideal method for real-time imaging in living cells and whole organisms. wikipedia.orgnih.gov This technique has been successfully used to label a wide array of biomolecules, including proteins, lipids, and glycans, without perturbing the host system. wikipedia.org For instance, researchers have used SPAAC to track viral dynamics by labeling viral capsid proteins containing azide groups with a DBCO-functionalized fluorescent dye. acs.org This approach allows for the dynamic monitoring of biological processes as they occur naturally.

Advanced Bioconjugation Strategies for Functional Probe Development

The propargyl group on this compound is a versatile chemical handle that enables a wide range of advanced bioconjugation strategies. chemimpex.com After this amino acid is incorporated into a peptide sequence via solid-phase synthesis, the terminal alkyne can be selectively modified using CuAAC. This site-specific modification allows for the creation of homogenous bioconjugates with precisely controlled properties, a significant advantage over methods that target naturally abundant amino acids like lysine (B10760008). nih.gov

This strategy is used to attach various functional probes to peptides and proteins for a multitude of applications.

Functional Probe Attached (via Azide)Purpose of ConjugationExample Application
Fluorophore (e.g., Alexa Fluor, Cy5)Fluorescent LabelingTracking the location and interactions of a target protein within a living cell using microscopy. acs.org
Biotin (B1667282) Affinity TaggingIsolating and purifying a specific protein from a complex cellular lysate for further analysis.
Polyethylene (B3416737) Glycol (PEG) PEGylationIncreasing the serum half-life and reducing the immunogenicity of a therapeutic peptide or protein.
Drug Molecule Targeted Drug DeliveryCreating antibody-drug conjugates (ADCs) where a potent toxin is attached to an antibody that targets cancer cells. nih.gov
Photosensitizer Photodynamic TherapyDelivering a light-activated molecule to a specific tissue for targeted cell killing.

By serving as a versatile building block, this compound is instrumental in the development of sophisticated probes and therapeutics that are advancing the fields of chemical biology and medicine. chemimpex.com

Fluorescent Labeling of Peptides and Proteins for Imaging

One of the most significant applications of this compound is in the fluorescent labeling of peptides and proteins. This technique allows for the visualization and tracking of these biomolecules in living cells and organisms, providing invaluable insights into their localization, trafficking, and interactions.

The process begins with the incorporation of this compound into a peptide or protein sequence during synthesis. Once the peptide is synthesized and the propargyl group is in place, it can be specifically reacted with a fluorescent dye that has been modified to contain an azide group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry. It is highly efficient, specific, and can be performed under mild, aqueous conditions compatible with biological systems. The result is a stable triazole linkage that covalently attaches the fluorescent dye to the peptide or protein at a precise location.

A variety of fluorescent dyes, such as fluorescein, rhodamine, and cyanine dyes, can be functionalized with an azide moiety for this purpose. This modularity allows researchers to choose a fluorophore with the desired excitation and emission properties for their specific imaging application. This method of site-specific labeling is advantageous over traditional methods that often result in non-specific labeling or the use of bulky fluorescent protein tags which can interfere with the natural function of the protein of interest.

Development of Affinity Tags and Probes for Biomolecule Tracking and Interaction Studies

The bioorthogonal reactivity of the propargyl group on this compound is also extensively used to develop affinity tags and probes. These tools are instrumental in the isolation, identification, and characterization of binding partners and for studying complex biomolecular interactions.

A prominent example is the introduction of biotin, a small vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. By incorporating this compound into a peptide and then reacting it with an azide-modified biotin molecule via CuAAC, a biotinylated peptide is created. broadpharm.com This biotin tag can then be used to:

Purify the peptide and its binding partners: The strong and specific interaction between biotin and streptavidin-coated beads allows for the efficient capture and isolation of the biotinylated peptide from a complex mixture. Any proteins or other molecules that are interacting with the peptide will also be pulled down, enabling their identification.

Detect and quantify biomolecules: The biotin-streptavidin interaction can be coupled with various detection methods, such as enzyme-linked immunosorbent assays (ELISAs) or Western blotting, for sensitive detection and quantification.

Image biomolecule localization: Streptavidin conjugated to a fluorescent dye or an enzyme can be used to visualize the location of the biotinylated peptide within cells or tissues.

This strategy of using this compound to introduce a "clickable" handle for biotinylation provides a powerful method for creating customized probes to investigate protein-protein interactions and other cellular processes. sigmaaldrich.com

Integration into Targeted Delivery Systems for Pharmaceutical Applications

The ability to specifically modify peptides and proteins using this compound and click chemistry has significant implications for the development of targeted drug delivery systems. chemimpex.com By attaching therapeutic agents to targeting moieties, such as peptides that bind to specific cell surface receptors, it is possible to deliver drugs directly to diseased cells while minimizing off-target effects and associated toxicity.

This compound plays a crucial role in the construction of these peptide-drug conjugates (PDCs). chemimpex.com The process typically involves:

Synthesizing a targeting peptide that includes this compound at a specific position.

Modifying a cytotoxic drug or other therapeutic agent with an azide group.

Conjugating the drug to the peptide using the highly efficient and specific CuAAC reaction.

This approach allows for precise control over the site of drug attachment and the stoichiometry of the drug-peptide conjugate. The resulting PDC can then circulate in the body until the targeting peptide recognizes and binds to its specific receptor on the surface of a cancer cell, for example. Upon binding, the PDC is internalized by the cell, and the drug is released, leading to cell death. This targeted approach enhances the therapeutic efficacy of the drug while reducing its systemic toxicity.

Broader Scope of Bioorthogonal Reactions in Chemical Biology Research

The applications of this compound are part of the broader and rapidly expanding field of bioorthogonal chemistry. These reactions are defined by their ability to occur in living systems without interfering with native biological processes. The azide-alkyne cycloaddition is a prime example, but it is not the only bioorthogonal reaction. organic-chemistry.orgwikipedia.org

Other important bioorthogonal reactions include:

Strain-promoted azide-alkyne cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes strained cyclooctynes, which are highly reactive towards azides without the need for a catalyst. This is particularly useful for in vivo applications where the toxicity of copper is a concern.

Inverse-electron-demand Diels-Alder reaction: This reaction occurs between a tetrazine and a strained alkene or alkyne and is known for its exceptionally fast reaction kinetics.

Staudinger ligation: This reaction involves the formation of an amide bond between a phosphine and an azide.

The availability of a toolbox of mutually orthogonal reactions allows for the simultaneous labeling and tracking of multiple biomolecules within the same biological system. The propargyl group introduced by this compound serves as a versatile handle for a range of these bioorthogonal transformations, making it a cornerstone for the chemical biology community in its quest to understand and manipulate complex biological systems.

Research Frontiers in Drug Discovery and Chemical Biology Utilizing Fmoc L Tyr Propargyl Oh

Design and Synthesis of Novel Peptide-Based Therapeutics

The incorporation of Fmoc-L-Tyr(propargyl)-OH into peptide sequences is a key strategy in the design of next-generation therapeutics. The propargyl group, a terminal alkyne, is a bioorthogonal functional group that can participate in highly efficient and specific chemical reactions within a biological environment without interfering with native biochemical processes. chemimpex.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." iris-biotech.de This reaction allows for the covalent attachment of various molecules—such as imaging agents, targeting ligands, or pharmacokinetic modifiers—to the peptide scaffold, transforming a simple peptide into a complex, multi-functional therapeutic agent. chemimpex.combachem.com

Table 1: Properties of this compound
PropertyDescription
Molecular FormulaC27H23NO5
Molecular Weight441.5 g/mol
Key Functional GroupsFmoc protecting group (N-terminus), Carboxylic acid (C-terminus), Propargyl group (Tyrosine side-chain)
Primary ApplicationSolid-Phase Peptide Synthesis (SPPS)
Key ReactionAzide-Alkyne Cycloaddition (Click Chemistry)

The ability to selectively modify peptides using the propargyl handle of this compound is central to the development of targeted therapies. chemimpex.com By conjugating peptides to molecules that recognize specific cellular markers, researchers can direct therapeutic agents to diseased tissues, thereby increasing efficacy and reducing off-target side effects. For example, a peptide designed to inhibit an intracellular protein can be "clicked" to a cell-penetrating peptide (CPP) to facilitate its entry into the cell. bachem.com Similarly, conjugating a peptide drug to a large polymer like polyethylene (B3416737) glycol (PEG) through the propargyl group can extend its circulation half-life in the bloodstream. frontiersin.org This strategy is being explored across multiple disease areas, including oncology, where peptides can be targeted to receptors overexpressed on tumor cells. cnr.it

In the field of neuroscience, this compound is utilized in the synthesis of specialized peptides to study and modulate neurotransmitter systems. chemimpex.com Many neuropeptides, which act as signaling molecules in the brain, have therapeutic potential but are limited by poor stability and bioavailability. By replacing a natural tyrosine residue with its propargyl-modified counterpart, scientists can create peptide analogs with enhanced properties. Furthermore, the alkyne group serves as an attachment point for fluorescent dyes or radiolabels, enabling the visualization and tracking of peptide-receptor interactions in neuronal cultures or in vivo models. This approach is invaluable for mapping neural circuits and understanding the molecular basis of neurological disorders. Research into neurotensin-containing heterodimers, for instance, has utilized click chemistry to link peptide fragments, creating novel structures for studying neurological signaling pathways. bachem.com

The fight against cancer and chronic inflammation has benefited significantly from peptide-based therapeutic strategies. Protein tyrosine kinases, enzymes that are often dysregulated in cancer and inflammatory conditions, are primary targets for drug development. cnr.it this compound can be incorporated into peptide sequences designed to mimic the substrates of these kinases. The propargyl group can then be used to attach cytotoxic agents, creating peptide-drug conjugates that deliver a potent payload directly to cancer cells. medchemexpress.com In inflammation research, peptides containing this modified amino acid can be used to create stabilized analogs of anti-inflammatory peptides or to develop probes that can track and image inflammatory processes at the molecular level.

Creation of Peptide Libraries for High-Throughput Screening and Drug Discovery

High-throughput screening (HTS) of large chemical libraries is a foundational strategy in modern drug discovery. bmglabtech.com Peptide libraries, which consist of vast collections of different peptide sequences, are powerful tools for identifying novel drug leads. chempep.com The inclusion of non-standard amino acids like this compound dramatically expands the chemical diversity of these libraries, increasing the probability of discovering peptides with high affinity and specificity for a given biological target. nih.gov

Synthesizing peptide libraries that include this compound allows for the direct screening of tyrosine-modified analogs. This is particularly relevant for targets where tyrosine residues play a critical role in molecular recognition, such as SH2 domains and tyrosine kinases. nih.gov A peptide "hit" identified from such a library already contains a versatile chemical handle (the propargyl group) that can be used for subsequent lead optimization. For instance, chemists can rapidly create a series of derivatives from a single hit by clicking various small molecules to the alkyne, fine-tuning the peptide's activity, stability, and pharmacokinetic profile without needing to re-synthesize the entire peptide backbone. bachem.com

The propargyl group provides a distinct advantage in the design of screening assays. Peptides containing this functionality can be easily immobilized onto surfaces, such as glass slides or microplates, via click chemistry to create peptide microarrays. bachem.com These arrays can then be used to screen for interactions with target proteins in a highly parallel and automated fashion. Alternatively, the alkyne handle can be used to attach reporter molecules, such as biotin (B1667282) or fluorescent dyes, which facilitate the detection and quantification of binding events in solution-based assays. bachem.com These methods accelerate the screening process, enabling the rapid identification of promising peptide candidates from libraries containing thousands or even millions of compounds. sigmaaldrich.com

Table 2: Screening Strategies Enhanced by this compound
Screening StrategyRole of Propargyl GroupExample Application
Peptide MicroarraysCovalent immobilization of peptides onto azide-functionalized surfaces via CuAAC.High-throughput screening of protein-peptide binding interactions.
Fluorescence Polarization (FP)Attachment of a fluorescent probe to the peptide via click chemistry.Measuring binding affinity between the peptide and a target protein in solution.
On-Bead ScreeningLabeling peptide-displaying beads with a fluorescent azide (B81097) reporter.Identifying high-affinity binders from one-bead-one-compound (OBOC) libraries using flow cytometry.
Affinity Pull-DownClicking a biotin tag onto the peptide to enable capture on streptavidin-coated beads.Isolating and identifying binding partners from a complex biological sample.

Investigation of Protein-Protein Interactions (PPIs) through Chemical Probes

The intricate network of protein-protein interactions (PPIs) governs virtually all cellular processes, and the dysregulation of these interactions is often implicated in disease. The development of chemical probes to study and modulate PPIs is therefore of paramount importance. This compound serves as a key component in the synthesis of such probes, primarily through the strategic incorporation of its propargyl group, which acts as a handle for subsequent chemical modifications.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient and bioorthogonal method for conjugating molecules of interest. By incorporating this compound into a peptide sequence that mimics one of the partners in a PPI, the terminal alkyne can be "clicked" with an azide-containing molecule. This second molecule can be a fluorescent dye for imaging, a cytotoxic agent for targeted therapy, or a small molecule designed to enhance or disrupt the interaction.

Pull-down assays are a widely used in vitro technique to identify protein binding partners. In this method, a "bait" protein is immobilized on a solid support and used to capture its interacting "prey" proteins from a cell lysate. Peptides incorporating this compound can be transformed into potent bait molecules for these assays.

The synthesis of such a bait peptide involves standard solid-phase peptide synthesis followed by the click reaction of the propargyl-tyrosine residue with an azide-tagged affinity handle, such as biotin. The biotinylated peptide can then be immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins that interact with the peptide will be captured and subsequently identified by techniques like mass spectrometry. This alkyne-tagged pull-down approach provides a powerful tool for mapping protein interaction networks and discovering novel binding partners that may be potential drug targets.

Application Technique Role of this compound Outcome
PPI ModulationClick Chemistry (CuAAC)Provides an alkyne handle for conjugation of various functional molecules to a peptide scaffold.Creation of a library of potential PPI modulators for therapeutic or research purposes.
Interaction MappingPull-down AssayIncorporation into a "bait" peptide to allow for biotinylation via click chemistry.Identification of novel protein binding partners and mapping of protein interaction networks.

Development of Integrin Inhibitors and Related Therapeutic Targets

The unique chemical properties of this compound make it a valuable tool in the design and synthesis of novel therapeutic agents targeting specific proteins involved in disease pathways.

The α4β7 integrin is a key protein involved in the trafficking of lymphocytes to the gut, and its inhibition is a validated therapeutic strategy for inflammatory bowel disease. This compound has been utilized as a reagent in the synthesis of a library of tyrosine-modified analogs of the α4β7 integrin inhibitor biotin-R8ERY. researchgate.net By employing click chemistry, researchers can systematically modify the tyrosine residue within the inhibitor's structure, allowing for the exploration of structure-activity relationships and the potential development of more potent and selective inhibitors. The propargyl group serves as a versatile anchor point for introducing a diverse range of chemical moieties, facilitating the rapid generation of a library of inhibitor candidates.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. The dysregulation of PTP activity is associated with numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets. The development of PTP inhibitors often involves mimicking the structure of phosphotyrosine, the natural substrate of these enzymes.

Research has demonstrated the successful synthesis of PTP inhibitors through the use of click chemistry, where alkyne-containing amino acids are "clicked" onto various molecular scaffolds. researchgate.net While direct synthesis of PTP inhibitors using this compound has not been extensively reported, the principle of utilizing alkyne-modified amino acids in this context is well-established. The propargyl group of this compound can be used to attach various phosphotyrosine mimetics or other functional groups to a peptide or small molecule backbone, enabling the generation of novel PTP inhibitor candidates. This approach allows for the creation of bidentate inhibitors that can interact with both the active site and surrounding regions of the PTP, potentially leading to enhanced potency and selectivity.

Therapeutic Target Application of this compound Key Research Finding
α4β7 IntegrinSynthesis of inhibitor analogsUsed as a reagent to create a library of modified biotin-R8ERY analogs via click chemistry. researchgate.net
Protein Tyrosine Phosphatases (PTPs)Potential for synthesis of inhibitorsThe alkyne group allows for the attachment of phosphotyrosine mimetics to create novel inhibitor candidates, based on established strategies with similar alkyne-containing amino acids. researchgate.net

Applications in Functional Material Development and Biosensor Design

Beyond its applications in drug discovery, this compound is also finding utility in the development of advanced functional materials and biosensors. researchgate.net Its ability to be incorporated into peptides and subsequently modified via click chemistry allows for the creation of materials with tailored properties and functionalities.

The propargyl group can be used to attach peptides to surfaces, polymers, or nanoparticles, creating bio-functionalized materials for applications in tissue engineering, drug delivery, and diagnostics. For instance, peptides containing this compound could be immobilized on a sensor surface to create a biosensor capable of detecting specific proteins or other biomolecules with high sensitivity and selectivity.

Furthermore, the hydrogenation of Fmoc-O-propargyl-l-tyrosine has been monitored using advanced NMR techniques, highlighting its utility as a probe in studying chemical reactions. This suggests its potential role in the development of responsive materials that change their properties in response to specific chemical stimuli. The versatility of click chemistry allows for the straightforward conjugation of a wide range of reporter molecules, such as fluorophores or electrochemical probes, to the propargyl-tyrosine residue, further expanding its potential in biosensor design.

Analytical and Mechanistic Investigations of Fmoc L Tyr Propargyl Oh Reactions and Derivatives

Spectroscopic Characterization of Reaction Products and Conjugates

The successful synthesis and conjugation of peptides incorporating Fmoc-L-Tyr(propargyl)-OH are verified through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for the structural elucidation and purity assessment of the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. In the context of this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the incorporation of the amino acid into a peptide chain and to verify the successful modification of the propargyl group.

Following a click reaction with an azide-containing molecule, the disappearance of the characteristic signals for the terminal alkyne proton and carbons is a key indicator of a successful cycloaddition. Concurrently, new signals corresponding to the newly formed triazole ring appear. For instance, the triazole proton typically resonates in the aromatic region of the ¹H NMR spectrum, providing a clear diagnostic peak. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unambiguously, confirming the connectivity of the newly formed conjugate.

Table 1: Representative NMR Data for a Triazole Product Derived from a Propargylated Peptide

Signal¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlation
Triazole-H~7.5 - 8.5~120 - 130Correlates with triazole carbons in HSQC
Triazole-CN/A~140 - 150Correlates with triazole proton in HSQC
O-CH₂-Triazole~5.0 - 5.5~60 - 70Correlates with triazole ring in HMBC

Note: The exact chemical shifts can vary depending on the specific structure of the azide (B81097) and the peptide sequence.

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the synthesized peptides and their conjugates. This allows for the confirmation of the expected product and the assessment of the reaction's completeness and the sample's purity. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Following a conjugation reaction, a clear shift in the mass spectrum corresponding to the addition of the azide-containing molecule's mass to the peptide's mass confirms the successful formation of the desired product. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the product, further validating its identity. The purity of the product can be assessed by the absence of signals corresponding to starting materials or side products.

Mechanistic Elucidation of Click Chemistry and Derivatization Reactions

The utility of this compound is intrinsically linked to the efficiency and specificity of the chemical reactions it undergoes. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their applications.

Understanding Reaction Pathways and Intermediate Formation

The most prominent reaction of the propargyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to form the triazole ring. The catalytic cycle is then regenerated.

Computational studies and experimental evidence suggest the involvement of various copper-ligand complexes that can influence the reaction rate and efficiency. The choice of copper source, reducing agent, and ligands can significantly impact the formation of the active catalytic species and minimize the formation of side products.

Beyond CuAAC, the terminal alkyne of this compound can also participate in other derivatization reactions, such as the thiol-yne radical addition. This reaction proceeds via a free-radical mechanism, typically initiated by a photoinitiator, and allows for the addition of thiol-containing molecules across the alkyne, offering an alternative conjugation strategy.

Kinetics and Thermodynamics of Alkyne-Azide Cycloadditions

The kinetics of CuAAC reactions are a subject of ongoing research. The reaction is typically very fast, often reaching completion at room temperature in a short period. The rate of the reaction is dependent on several factors, including the concentration of the reactants and the catalyst, the nature of the solvent, and the specific ligands used to stabilize the copper(I) catalyst.

Kinetic studies often employ techniques such as in-situ monitoring by NMR or fluorescence spectroscopy to follow the disappearance of reactants and the appearance of the product over time. These studies help in determining the rate constants and understanding the influence of different reaction parameters.

Thermodynamically, the formation of the 1,2,3-triazole ring in the CuAAC reaction is a highly favorable process, with a large negative change in Gibbs free energy. This strong thermodynamic driving force is a key reason for the reaction's high efficiency and irreversibility, making it a robust method for bioconjugation.

Conformational Analysis of this compound within Peptides and Proteins

The introduction of a non-natural amino acid like O-propargyl-L-tyrosine into a peptide can influence its three-dimensional structure, which in turn can affect its biological activity. Conformational analysis of peptides containing this modified residue is therefore of significant interest.

Techniques such as multi-dimensional NMR spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine through-space proximities between protons. These data, along with measurements of coupling constants, can be used to calculate the dihedral angles of the peptide backbone and the side chain of the modified tyrosine residue.

Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are often used in conjunction with experimental data to generate detailed models of the peptide's conformation. These studies aim to understand how the O-propargyl group, and its subsequent triazole conjugate, interact with the surrounding amino acid residues and how these interactions might perturb the local or global structure of the peptide. For example, the relatively bulky triazole ring can introduce steric constraints or participate in new hydrogen bonding or π-stacking interactions, potentially stabilizing specific secondary structures like β-turns or α-helices. The specific conformational preferences will, however, be highly dependent on the surrounding peptide sequence and the nature of the conjugated moiety.

Influence of the Propargyl Moiety on Peptide Secondary and Tertiary Structures

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structural and functional properties. The introduction of this compound, where the phenolic hydroxyl group of tyrosine is etherified with a propargyl group, can exert significant influence on the resulting peptide's secondary and tertiary structures. This influence stems from a combination of steric, electronic, and hydrophobic effects imparted by the propargyl moiety.

The propargyl group (HC≡C−CH₂−) is a small, rigid, and linear alkyne functional group. Its placement on the tyrosine side chain can lead to several structural perturbations:

Steric Hindrance and Conformational Restriction: The propargyl group is bulkier than the native hydroxyl group. This added volume can sterically hinder the local peptide backbone, restricting the range of accessible phi (Φ) and psi (Ψ) dihedral angles. This restriction can disfavor certain secondary structures, such as tightly packed α-helices or β-sheets, while potentially favoring more open or turn-like conformations. youtube.com The planarity and rigidity of the peptide bond itself remain, but the rotational freedom of the tyrosine side chain (χ angles) is altered, which in turn influences the backbone. youtube.com

Disruption of Hydrogen Bonding: The native hydroxyl group of tyrosine is a hydrogen bond donor and acceptor. It frequently participates in hydrogen-bonding networks that are critical for stabilizing specific secondary and tertiary structures, including interactions with backbone amides, other side chains, or solvent molecules. nih.gov By replacing the hydroxyl group with a propargyl ether linkage, this hydrogen-bonding capability is eliminated. This can destabilize native conformations and lead to significant structural rearrangements.

Table 1: Comparative Effects of Tyrosine vs. Propargyl-Tyrosine on Peptide Structure
Structural FeatureNative L-TyrosineL-Tyr(propargyl)Anticipated Structural Consequence
Side Chain FunctionalityPhenolic Hydroxyl (-OH)Propargyl Ether (-O-CH₂-C≡CH)Elimination of hydrogen bonding capacity.
Hydrogen BondingActs as H-bond donor and acceptorActs only as a weak H-bond acceptor (ether oxygen)Destabilization of structures reliant on the native hydroxyl's H-bonds.
HydrophobicityModerately Hydrophilic/AmphipathicIncreased HydrophobicityPromotes burial in hydrophobic cores; may alter folding dynamics. bris.ac.uk
Steric ProfilePlanar aromatic ring with a compact hydroxyl groupExtended, rigid propargyl group adds bulkRestricts local backbone and side-chain conformations.

Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction

Predicting the precise structural consequences of incorporating this compound into a peptide sequence is a complex challenge that is well-suited for computational approaches. Molecular dynamics (MD) simulations and other modeling techniques provide invaluable insights into the conformational landscape of modified peptides at an atomic level. mdpi.commdpi.com

MD simulations can be used to explore how the propargyl group affects the conformational stability and dynamics of peptides. nih.gov These simulations model the interactions between all atoms in the system (peptide, solvent, and ions) over time, governed by a force field. By running simulations for nanosecond to microsecond timescales, researchers can observe folding and unfolding events, characterize stable conformational states, and analyze local structural fluctuations. mdpi.comnih.gov

Key questions addressed by computational modeling include:

Potential Energy Surface: How does the propargyl modification alter the topology of the peptide's potential energy surface? researchgate.net Modeling can identify new local energy minima corresponding to alternative conformations that become accessible or favored due to the modification.

Dihedral Angle Distributions: Analysis of backbone (Φ, Ψ) and side-chain (χ) dihedral angles from MD trajectories can quantify the conformational restrictions imposed by the propargyl group. This data can reveal shifts in preferences for canonical secondary structures like α-helices and β-sheets towards turn-like or random coil structures. drexel.edu

Structural Ensemble: Rather than a single static structure, peptides in solution exist as an ensemble of conformations. Computational methods can characterize this ensemble, providing a more accurate picture of the peptide's behavior and how the propargyl modification shifts the populations of different states.

These computational studies are often performed in conjunction with experimental techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the simulation results and provide a comprehensive understanding of the modified peptide's structure. rsc.orgpnnl.gov

Table 2: Computational Methods for Conformational Prediction
Computational MethodObjectiveTypical Output/Analysis
Molecular Dynamics (MD) SimulationSimulate the time-evolution of the peptide's structure in a defined environment (e.g., explicit water). researchgate.netConformational trajectories, RMSD/RMSF plots, dihedral angle distributions, hydrogen bond analysis.
Energy MinimizationFind stable, low-energy conformations of the peptide.Optimized 3D structures, relative energies of different conformers.
Coarse-Grained (CG) ModelingSimulate large-scale conformational changes or self-assembly over longer timescales by simplifying atomic representation. researchgate.netMechanisms of folding or aggregation, characterization of large assemblies.
Quantum Mechanics (QM)Accurately calculate electronic properties and energies of small peptide fragments.Partial charges for force fields, detailed analysis of non-covalent interactions (e.g., π-π stacking).

Stability and Reactivity Profiling in Diverse Chemical and Biological Conditions

The utility of this compound in peptide synthesis and bioconjugation is defined by its stability under certain conditions and its specific reactivity under others. The compound contains three key functional components: the Fmoc-protecting group, the carboxylic acid, and the terminal alkyne of the propargyl group.

Stability:

Fmoc Group: The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of its use in solid-phase peptide synthesis (SPPS). It is stable under the acidic conditions typically used for cleaving peptides from Wang or Rink Amide resins (e.g., 95% Trifluoroacetic Acid). However, it is labile to mild basic conditions, and is selectively removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) to allow for chain elongation. chemimpex.com

Propargyl Group: The propargyl ether linkage and the terminal alkyne are generally stable across a wide range of conditions used in SPPS, including Fmoc deprotection (piperidine) and final peptide cleavage (TFA). researchgate.net This orthogonality makes it an ideal functional handle that can be carried through a multi-step synthesis and reacted selectively at a later stage. Compared to other clickable amino acids like p-azido-L-phenylalanine, the propargyl group offers superior stability against UV light exposure. nih.gov

Storage: The compound itself is typically stored as a solid powder at low temperatures (2-8 °C) to ensure long-term stability. iris-biotech.deiris-biotech.de

Reactivity:

The primary utility of the propargyl group is its ability to participate in highly specific and efficient "click chemistry" reactions. wikipedia.orgtcichemicals.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of the propargyl group. It involves a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. iris-biotech.deinterchim.fr The reaction is exceptionally robust, high-yielding, and can be performed in aqueous buffers, making it suitable for bioconjugation of peptides to proteins, surfaces, or small molecules. nih.govtcichemicals.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While less common for the simple terminal alkyne of the propargyl group, it can participate in copper-free click reactions with strained cyclooctyne (B158145) derivatives (e.g., DBCO). This is particularly useful in biological systems where the potential toxicity of copper is a concern. iris-biotech.de

Gold(I)-Mediated Reactions: The propargyl group exhibits unique reactivity with gold(I) catalysts. Under mild aqueous conditions, treatment with a gold(I) complex can selectively remove the propargyl group, regenerating the native tyrosine hydroxyl group. researchgate.netnih.gov This "decaging" strategy allows for the benefits of the propargyl modification during synthesis (e.g., improved solubility), with the ability to restore the native structure on demand. Furthermore, gold(I) catalysis can be used to mediate the cyclization of N-propargylated peptides. nih.gov

Table 3: Stability and Reactivity Profile of the Propargyl Group in L-Tyr(propargyl)
Condition / ReagentStability/ReactivityApplication
Piperidine in DMFStableFmoc deprotection during SPPS
Trifluoroacetic Acid (TFA)StablePeptide cleavage from resin
Azide (R-N₃) + Cu(I) CatalystHighly Reactive (CuAAC)Bioconjugation, "Click Chemistry". wikipedia.org
Strained Cyclooctyne (e.g., DBCO)Reactive (SPAAC)Copper-free bioconjugation. iris-biotech.de
Gold(I) ComplexReactive (Cleavage)Deprotection ("decaging") to native tyrosine. researchgate.netnih.gov
UV LightStableApplications requiring photostability. nih.gov

Future Perspectives and Emerging Research Directions

Expansion of the Bioorthogonal Reaction Toolbox for Fmoc-L-Tyr(propargyl)-OH Applications

The propargyl group of this compound is a key player in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. chemimpex.com These "click" reactions are highly efficient and specific, allowing for the covalent ligation of molecules in complex biological environments. chemimpex.com Future research is focused on expanding the repertoire of bioorthogonal reactions available for propargylated tyrosine, aiming to provide alternative or complementary strategies to the well-established click chemistry.

One promising area of development is the Nicholas reaction, which utilizes dicobalt hexacarbonyl-stabilized propargylium ions for the acid-promoted propargylation of various nucleophiles. This method offers an alternative for introducing propargyl groups into base-sensitive molecules, thereby broadening the scope of molecules that can be functionalized for subsequent bioorthogonal reactions.

Furthermore, research into palladium-mediated reactions, such as the Sonogashira coupling, is opening new avenues for the functionalization of propargylated peptides. These transition-metal catalyzed reactions could enable the attachment of a wider array of functional groups beyond those typically used in click chemistry, thus expanding the capabilities for creating novel biomolecular conjugates. The development of new catalysts and reaction conditions that are compatible with biological systems will be crucial for the widespread adoption of these emerging bioorthogonal strategies.

Table 1: Emerging Bioorthogonal Reactions for Propargylated Scaffolds

Reaction Type Catalyst/Promoter Key Features Potential Advantages
Nicholas Reaction Dicobalt Hexacarbonyl / Acid Propargylation of nucleophiles Suitable for base-sensitive molecules
Sonogashira Coupling Palladium/Copper Carbon-carbon bond formation Attachment of diverse functional groups

Advanced Applications in Proteomics and Glycoproteomics for Biological System Probing

The site-specific incorporation of this compound into proteins is a powerful strategy for probing biological systems. This unnatural amino acid can be introduced at specific locations within a protein's sequence during solid-phase peptide synthesis or through genetic code expansion techniques. nih.gov Once incorporated, the propargyl group serves as a chemical reporter, allowing for the selective attachment of probes for various applications in proteomics and glycoproteomics.

In proteomics, this approach enables the precise labeling of proteins for visualization, purification, and identification. For example, a fluorescent dye can be "clicked" onto the propargylated tyrosine to track the localization and dynamics of a specific protein within a cell. Similarly, attaching a biotin (B1667282) tag can facilitate the affinity purification of the labeled protein and its interacting partners, providing insights into protein-protein interaction networks.

Glycoproteomics, the study of protein glycosylation, also stands to benefit significantly from the use of this compound. advancedchemtech.com Synthetic glycopeptides containing propargylated tyrosine can be used as probes to study the activity of glycosyltransferases and other enzymes involved in glycan processing. By attaching different glycan structures to the propargyl handle, researchers can create a variety of tools to investigate the roles of specific glycoforms in biological processes.

Table 2: Applications of this compound in Proteomics and Glycoproteomics

Application Area Technique Information Gained
Proteomics Fluorescent Labeling Protein localization and trafficking
Affinity Tagging Protein-protein interactions, protein complex isolation
Cross-linking Structural analysis of protein complexes
Glycoproteomics Enzyme Substrate Probes Glycosyltransferase activity and specificity

Integration with Synthetic Biology and Systems Biology Approaches for Complex Biomolecule Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to incorporate unnatural amino acids like propargylated tyrosine provides a powerful tool for engineering proteins with novel functions. By placing this chemical handle at strategic positions, synthetic biologists can create proteins that can be selectively modified with a wide range of functionalities, effectively expanding the genetic alphabet and the functional repertoire of proteins. longdom.org

For instance, enzymes can be engineered with propargylated tyrosine near the active site. Subsequent modification with a catalytic group could enhance or alter the enzyme's activity. Similarly, proteins could be engineered to self-assemble into complex nanostructures through bioorthogonal ligation of propargylated residues. This bottom-up approach to biomaterial design has significant potential in areas such as tissue engineering and nanomaterials.

Systems biology, which seeks to understand the complex interactions within biological systems, can also leverage the capabilities of this compound. By creating selectively labeled proteins, researchers can track their behavior within cellular networks and build more accurate models of biological processes. This integration of chemical biology tools with systems-level analysis will be crucial for unraveling the complexity of living organisms.

Development of Next-Generation Therapeutic Modalities and Drug Delivery Systems

The unique properties of this compound make it an attractive building block for the development of novel therapeutics and drug delivery systems. chemimpex.com Peptides are increasingly being explored as therapeutic agents due to their high specificity and potency. nih.gov The incorporation of propargylated tyrosine into therapeutic peptides allows for their conjugation with other molecules to enhance their therapeutic properties.

One key application is in the development of peptide-drug conjugates (PDCs). nih.gov By attaching a cytotoxic drug to a targeting peptide via the propargyl handle, it is possible to create a therapeutic that is selectively delivered to cancer cells, thereby reducing off-target toxicity. The stability of the linkage formed by click chemistry ensures that the drug remains attached to the peptide until it reaches its target.

Furthermore, propargylated peptides can be used to construct sophisticated drug delivery systems. nih.gov For example, peptides containing this residue can be "clicked" onto the surface of nanoparticles or liposomes to create targeted delivery vehicles. mdpi.com These systems can encapsulate a therapeutic agent and deliver it to a specific site in the body, improving its efficacy and reducing side effects. The versatility of the propargyl group allows for the attachment of various targeting ligands, making it possible to tailor these delivery systems for different diseases.

Multimodal Imaging and Diagnostic Probe Development Utilizing Propargylated Scaffolds

Multimodal imaging, which combines two or more imaging techniques, offers a more comprehensive view of biological processes than any single modality alone. nih.gov Propargylated scaffolds, derived from peptides and other molecules functionalized with this compound, are emerging as valuable platforms for the development of multimodal imaging probes.

By attaching different imaging agents to the propargyl handle, researchers can create a single probe that is detectable by multiple imaging techniques, such as fluorescence microscopy and magnetic resonance imaging (MRI). This allows for the correlation of high-resolution cellular information with whole-body anatomical data. The development of such probes is crucial for advancing our understanding of disease progression and for the development of new diagnostic tools.

In the realm of diagnostics, propargylated peptides can be designed to bind to specific disease biomarkers. Subsequent attachment of a signaling molecule, such as a fluorophore or a radioisotope, via click chemistry can be used for the sensitive and specific detection of these biomarkers. This approach has the potential to lead to the development of new diagnostic assays for a wide range of diseases, from cancer to infectious diseases.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
Copper(I)-catalyzed azide-alkyne cycloaddition CuAAC
Strain-promoted azide-alkyne cycloaddition SPAAC
Peptide-drug conjugates PDCs

Q & A

Basic Questions

Q. What are the optimal methods for preparing stock solutions of Fmoc-L-Tyr(propargyl)-OH, considering its solubility challenges?

  • Methodology : Dissolve the compound in DMSO or ethanol, as these solvents are commonly effective for Fmoc-protected amino acids. Heating to 37°C with ultrasonication (5–10 minutes) can enhance solubility . For example, Fmoc-Cys(Trt)-OH dissolves ≥7.3 mg/mL in ethanol but <49.7 mg/mL in DMSO, suggesting similar protocols for propargyl derivatives .
  • Storage : Prepare aliquots to avoid freeze-thaw cycles. Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Stability : Avoid prolonged exposure to light, moisture, or high temperatures. Pre-weigh the compound in a controlled environment to minimize degradation .

Q. What analytical techniques are recommended for verifying the purity of this compound?

  • Quality Control : Use HPLC (>95% purity threshold) and mass spectrometry (MS) for identity confirmation. Reference standards should align with pharmacopeial guidelines (e.g., USP) when available .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

  • Experimental Design :

  • Use microwave-assisted synthesis (e.g., 50°C, 20 W) to enhance reaction kinetics, as demonstrated for Fmoc-L-Tyr(t-Bu)-OH in microwave-compatible solvents like DMF .
  • Activate resins (e.g., 2-chlorotrityl chloride) to minimize nonspecific interactions during loading .
    • Troubleshooting : Monitor coupling via Kaiser test. Re-couple with fresh HBTU/DIEA if incomplete .

Q. What strategies prevent aggregation of peptides containing this compound during synthesis?

  • Aggregation Mitigation :

  • Incorporate pseudo-proline dipeptides (e.g., Fmoc-L-Ser[PSI(Me,Me)Pro]-OH) to disrupt β-sheet formation .
  • Use chaotropic agents (e.g., 0.1 M HOBt in DMF) to solubilize hydrophobic segments .

Q. How should researchers analyze unexpected byproducts when incorporating this compound into peptides?

  • Data Contradiction Analysis :

  • Perform LC-MS/MS to identify side products (e.g., propargyl group oxidation or Fmoc-deprotection artifacts) .
  • Compare retention times and fragmentation patterns with synthetic standards .

Q. What orthogonal protection schemes are compatible with this compound for complex peptide architectures?

  • Protection Strategy :

  • Pair the propargyl group with acid-labile protections (e.g., t-Bu for Tyr) to enable selective deprotection .
  • Use Alloc/ivDde for lysine or cysteine residues to allow sequential modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.